

ZLY032: A Specific Dual Agonist of FFA1 and PPAR δ

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Compound of Interest

Compound Name: ZLY032

Cat. No.: B3025825

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A comprehensive analysis of **ZLY032**'s specificity for the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor delta (PPAR δ), in comparison to other selective agonists.

ZLY032 has been identified as a first-in-class dual agonist that potently and selectively activates both the free fatty acid receptor 1 (FFA1) and the peroxisome proliferator-activated receptor delta (PPAR δ).^{[1][2][3]} This unique pharmacological profile makes it a promising candidate for the treatment of metabolic diseases, such as type 2 diabetes, by simultaneously targeting pathways involved in insulin secretion and insulin sensitivity. This guide provides a detailed comparison of **ZLY032** with established selective agonists for FFA1 and PPAR δ , supported by quantitative data and experimental methodologies.

Quantitative Comparison of Agonist Potency

The efficacy of **ZLY032** and comparator compounds is summarized in the tables below.

ZLY032 demonstrates potent activation of both FFA1 and PPAR δ , with EC50 values in the nanomolar range.

Table 1: Potency of **ZLY032** and Comparator Agonists on FFA1

Compound	Target	Assay Type	EC50 (nM)
ZLY032	FFA1	FLIPR Assay	68[1]
TAK-875	FFA1	FLIPR Assay	29.6[4]
TAK-875	FFA1	Intracellular IP Production	72[4]

Table 2: Potency of **ZLY032** and Comparator Agonists on PPAR δ

Compound	Target	Assay Type	EC50 (nM)
ZLY032	PPAR δ	Reporter Assay	102[1]
GW501516	PPAR δ	Reporter Assay	~1-1.2

Specificity Profile of ZLY032

A key attribute of a therapeutic candidate is its selectivity for its intended targets. **ZLY032** exhibits high selectivity for FFA1 and PPAR δ over other related PPAR isoforms.

Table 3: Selectivity of **ZLY032** against other PPAR isoforms

Compound	Target	Assay Type	EC50 (μ M)
ZLY032	PPAR α	Reporter Assay	>10[1]
ZLY032	PPAR γ	Reporter Assay	>10[1]

This high degree of selectivity suggests a lower likelihood of off-target effects mediated by the activation of PPAR α and PPAR γ .

Experimental Protocols

The determination of agonist potency and selectivity relies on robust and specific in vitro assays. The following are detailed descriptions of the methodologies typically employed for these assessments.

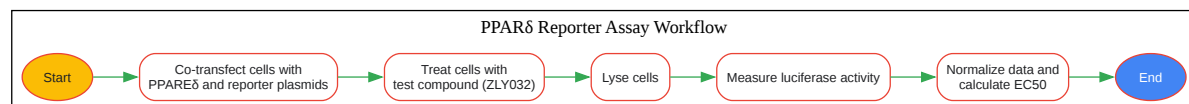
FFA1 Activation Assay (FLIPR Assay)

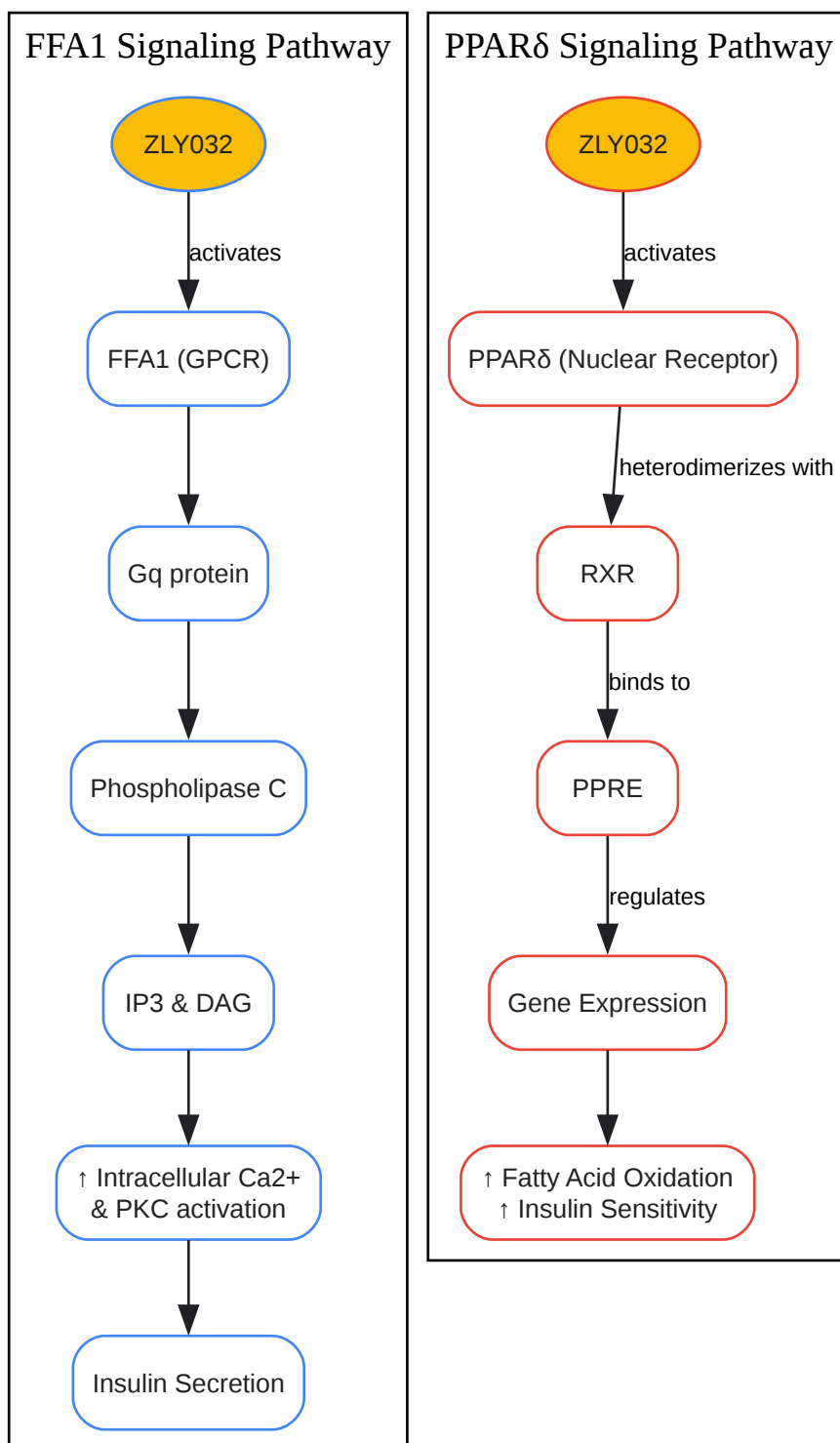
The potency of compounds on the FFA1 receptor is commonly assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium levels upon receptor activation.

Principle: FFA1 is a Gq-coupled G-protein coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium. The FLIPR assay utilizes a calcium-sensitive fluorescent dye that reports this change in intracellular calcium concentration as a fluorescent signal.

Methodology:

- **Cell Culture:** A stable cell line expressing the human FFA1 receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.
- **Cell Plating:** Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period at 37°C.
- **Compound Addition:** The plate is placed in the FLIPR instrument, and baseline fluorescence is measured. The test compound (e.g., **ZLY032**) is then added to the wells at various concentrations.
- **Signal Detection:** The FLIPR instrument monitors the change in fluorescence intensity over time. The peak fluorescence response is proportional to the degree of FFA1 activation.
- **Data Analysis:** The fluorescence data is used to generate dose-response curves, from which the EC₅₀ value (the concentration of the compound that elicits a half-maximal response) is calculated.





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References

- 1. ZLY032, the first-in-class dual FFA1/PPAR δ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-z.lu [a-z.lu]
- 3. Emerging mechanisms of non-alcoholic steatohepatitis and novel drug therapies [cjmcpu.com]
- 4. medchemexpress.com [medchemexpress.com]
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